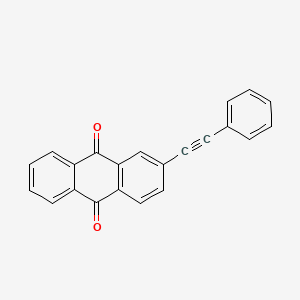
2-(Phenylethynyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylethynyl)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of an anthracene core with a phenylethynyl group attached at the 2-position and carbonyl groups at the 9 and 10 positions.
准备方法
Synthetic Routes and Reaction Conditions
2-(Phenylethynyl)anthracene-9,10-dione can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the reaction of 2-bromoanthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
2-(Phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracenediols.
Substitution: Electrophilic substitution reactions can occur at the phenylethynyl group or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenediols.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
2-(Phenylethynyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Biology: Employed in fluorescence microscopy and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in organic light-emitting diodes (OLEDs) and as a dopant for organic semiconductors.
作用机制
The mechanism of action of 2-(Phenylethynyl)anthracene-9,10-dione is primarily based on its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons .
相似化合物的比较
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure with two phenylethynyl groups at the 9 and 10 positions.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative used as a fluorescent dye.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: An anthracene derivative with benzoic acid groups.
Uniqueness
2-(Phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability under various conditions .
属性
CAS 编号 |
83790-93-6 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-8-4-5-9-18(17)22(24)20-14-16(12-13-19(20)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChI 键 |
HHBMLGABQLUZTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


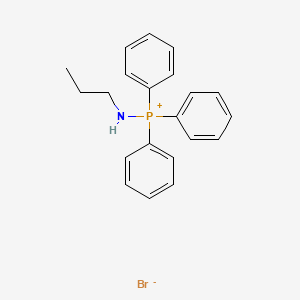
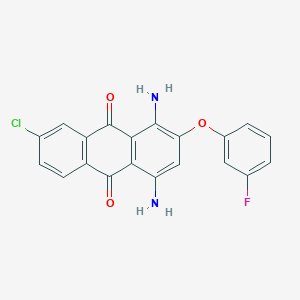
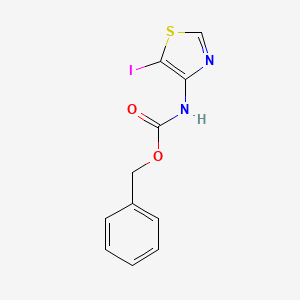
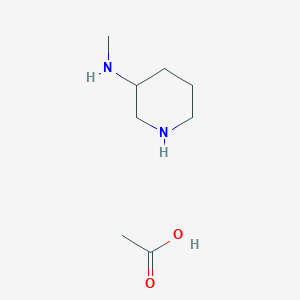
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
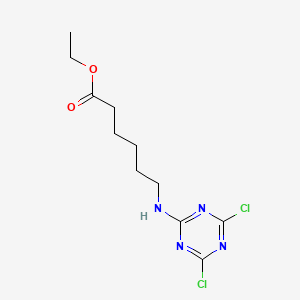
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
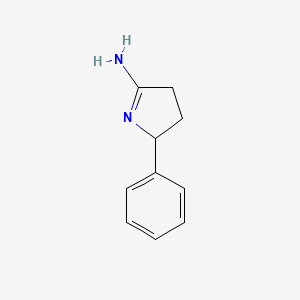
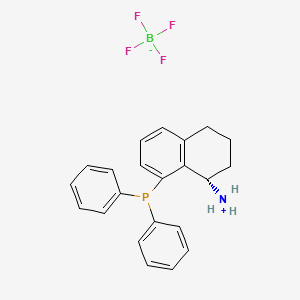
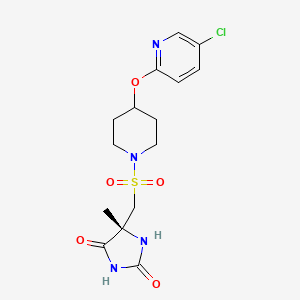

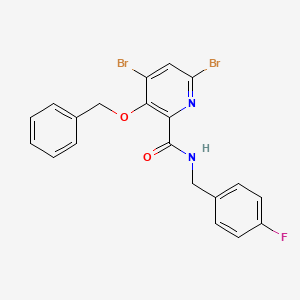
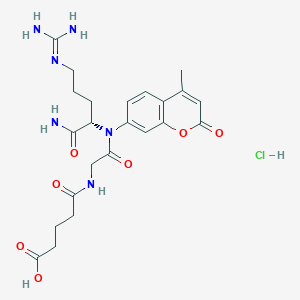
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
